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Compound of Interest

Compound Name: SHR5428

Cat. No.: B12394268

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical in vivo evaluation of SHR5428, a
selective and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The provided
protocols are based on publicly available data and standard methodologies for in vivo oncology
studies.

Introduction to SHR5428

SHR5428 is a potent and orally active inhibitor of CDK7 with high selectivity.[1][2] CDK7 is a
key regulator of both the cell cycle and transcription, making it an attractive target in oncology.
[2][3][4] SHR5428 has demonstrated dose-dependent tumor growth inhibition in preclinical
models of triple-negative breast cancer.[3][4][5]

Mechanism of Action: CDK7 Inhibition

CDK?7 is a central component of two crucial cellular complexes:

o CDK-Activating Kinase (CAK) Complex: As part of the CAK complex (with Cyclin H and
MAT1), CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and
CDKG®6, which are essential for cell cycle progression.[2]

» Transcription Factor IIH (TFIIH) Complex: CDK?7 is also a subunit of the general transcription
factor TFIIH. In this role, it phosphorylates the C-terminal domain of RNA Polymerase Il (Pol
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), a critical step for the initiation and elongation of transcription, particularly of genes with
super-enhancers that are often associated with oncogenic drivers.[3]

By inhibiting CDK7, SHR5428 disrupts both cell cycle progression and the transcription of key
oncogenes, leading to cancer cell apoptosis and tumor growth inhibition.

SHR5428
Ir ______________________________ ..............................
1
i
’ P :
I -
! Activates Activiates i Activates Component of
1 1 B
1 1 1 =
* i i Transcriptional Regulation
! :
1 1 -
__________ Cell Cycle Con
S CDK1 TFIIH Complex

G1/S Transition @ RNA Polymerase Il
| |
Oncogene Expression

Click to download full resolution via product page

Caption: SHR5428 inhibits CDK7, disrupting both cell cycle progression and transcriptional
regulation.

In Vivo Efficacy and Dosage
Summary of In Vivo Studies
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SHR5428 has been evaluated in a human breast cancer xenograft model using the HCC70 cell

line. Oral administration of SHR5428 resulted in a dose-dependent inhibition of tumor growth.

[31141(5]

Quantitative Data

Table 1: In Vivo Efficacy of SHR5428 in HCC70 Xenograft Model

Dosage (Oral, q.d.

Tumor Growth

Animal Model

Cell Line

for 21 days) Inhibition (TGI)

HCC70 (Triple-
3 mg/kg 39% Mouse Negative Breast

Cancer)

HCC70 (Triple-
10 mg/kg 61% Mouse Negative Breast

Cancer)

HCC70 (Triple-
30 mg/kg 83% Mouse Negative Breast

Cancer)

Data sourced from
publicly available
preclinical study

results.[5]

Table 2: Pharmacokinetic Properties of SHR5428 (2 mg/kg, Oral)
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Oral

Species Cmax (ng/mL) AUC (ng/mL-h) T% (h) Bioavailability
(F%)

Mouse 116 139 0.7 32%

Rat 120 556 2.6 44%

Dog 543 4101 4.9 92%

Pharmacokinetic
parameters were
determined

following a single

oral dose.[5]

Experimental Protocols

The following is a generalized protocol for an in vivo efficacy study based on the published data
for SHR5428 and standard practices for xenograft models.

Animal Model and Cell Line

e Animal Model: Immunodeficient mice (e.g., NOD/SCID or similar strains) are suitable for

establishing xenografts.[2]

e Cell Line: HCC70 (human triple-negative breast cancer cell line).
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Caption: Workflow for an in vivo xenograft study to evaluate SHR5428 efficacy.
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Detailed Methodology

1. Cell Culture and Implantation:

e Culture HCC70 cells in appropriate media and conditions until a sufficient number of cells are
obtained.

» Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture) at a
concentration of 5-10 x 10° cells per 100 pL.

e Subcutaneously inject the cell suspension into the flank of each mouse.

2. Tumor Growth and Group Randomization:

» Allow tumors to grow. Monitor tumor size regularly using calipers (Volume = 0.5 x Length x
Width?).

e Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize mice into
treatment groups (e.g., Vehicle control, 3 mg/kg, 10 mg/kg, and 30 mg/kg SHR5428).

3. Drug Preparation and Administration:

» Note: The exact formulation for SHR5428 is not publicly available. A common vehicle for oral
gavage in mice is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

o Prepare fresh formulations of SHR5428 daily at the required concentrations.

o Administer the designated dose to each mouse once daily (q.d.) via oral gavage for 21
consecutive days.[1]

4. Monitoring and Endpoints:

e Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key
indicator of toxicity.[2]

o At the end of the 21-day treatment period, euthanize the mice.

o Excise the tumors, weigh them, and process for further analysis (e.g., histopathology,
biomarker analysis).

5. Data Analysis:

o Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula:

e TGI (%) = (1 - [AT/AC]) x 100

o Where AT is the change in mean tumor volume of the treated group and AC is the change in
mean tumor volume of the vehicle control group.
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Safety and Selectivity

SHR5428 demonstrates high selectivity for CDK7 over other CDKs, including CDK1, CDK2,
CDK4, CDK6, CDK9, and CDK12, which is expected to minimize off-target effects.[3][4] In the
HCC70 xenograft study, no significant impact on mouse body weight was reported, suggesting
good tolerability at efficacious doses.[2]

Conclusion

SHR5428 is a promising selective CDK?7 inhibitor with demonstrated in vivo antitumor activity at
well-tolerated oral doses. The provided data and protocols offer a foundation for designing
further preclinical studies to explore its therapeutic potential in various cancer models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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